

# YXG-158: A Novel Bifunctional Agent Demonstrates Efficacy in Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YXG-158   |           |
| Cat. No.:            | B10856618 | Get Quote |

#### For Immediate Release

A preclinical study reveals **YXG-158**, a novel bifunctional steroid analog, effectively inhibits tumor growth in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer models. By simultaneously degrading the androgen receptor (AR) and inhibiting CYP17A1, an enzyme crucial for androgen synthesis, **YXG-158** presents a promising therapeutic strategy to overcome resistance to current hormonal therapies.

Researchers have developed a new small molecule, **YXG-158**, that demonstrates a dual mechanism of action against prostate cancer. A recent publication in the Journal of Medicinal Chemistry details the discovery and preclinical evaluation of **YXG-158**, highlighting its potential as a treatment for castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to second-generation antiandrogen therapies like enzalutamide.[1][2][3]

The study showed that **YXG-158** exhibits robust antitumor efficacy in xenograft models of both enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer. [1][2][3] This suggests that its unique dual-action mechanism could circumvent the common resistance pathways that limit the effectiveness of existing treatments.

# Comparative Efficacy in Prostate Cancer Cell Lines



To contextualize the potential of **YXG-158**, it is essential to compare its activity with current standard-of-care therapies in relevant prostate cancer cell lines. The development of resistance to enzalutamide is a significant clinical challenge, often characterized by a stark increase in the half-maximal inhibitory concentration (IC50) required to suppress cancer cell growth.

The tables below summarize the IC50 values for **YXG-158** and other common prostate cancer therapies against both enzalutamide-sensitive (C4-2B) and various enzalutamide-resistant C4-2B cell lines. This data, compiled from multiple studies, illustrates the loss of efficacy of standard therapies in resistant models and underscores the potential of novel agents like **YXG-158**.

Table 1: Comparative IC50 Values in Enzalutamide-Sensitive (C4-2B) Prostate Cancer Cells

| Compound     | Target/Mechanism of Action      | C4-2B IC50 (µM) | Reference                                |
|--------------|---------------------------------|-----------------|------------------------------------------|
| YXG-158      | AR Degrader & CYP17A1 Inhibitor | 0.17 ± 0.02     | J. Med. Chem. 2023,<br>66, 14, 9972–9991 |
| Enzalutamide | AR Antagonist                   | 1.2 - 18.84     | [4]                                      |
| Abiraterone  | CYP17A1 Inhibitor               | 10.35           | [4]                                      |
| Docetaxel    | Microtubule Stabilizer          | 0.001 - 0.0014  |                                          |

Table 2: Comparative IC50 Values in Enzalutamide-Resistant (C4-2B-ENZ / MDVR) Prostate Cancer Cells

| Compound     | Target/Mechanism of Action      | C4-2B-ENZ / MDVR<br>IC50 (μM) | Reference                                |
|--------------|---------------------------------|-------------------------------|------------------------------------------|
| YXG-158      | AR Degrader & CYP17A1 Inhibitor | 0.69 ± 0.06                   | J. Med. Chem. 2023,<br>66, 14, 9972–9991 |
| Enzalutamide | AR Antagonist                   | 14.77 - 41.64                 | [4]                                      |
| Abiraterone  | CYP17A1 Inhibitor               | 13.71 - 15.04                 | [4]                                      |
| Docetaxel    | Microtubule Stabilizer          | 0.699                         | [4]                                      |



Note: C4-2B-ENZ and MDVR are designations for enzalutamide-resistant cell lines derived from the parental C4-2B line. IC50 values can vary between studies due to different experimental conditions.

# **Dual Mechanism of Action of YXG-158**

The efficacy of **YXG-158** in enzalutamide-resistant models is attributed to its ability to attack the androgen receptor signaling pathway from two distinct angles.





Click to download full resolution via product page

Figure 1. Dual mechanism of action of YXG-158.



As illustrated in Figure 1, **YXG-158** directly inhibits the CYP17A1 enzyme, thereby blocking the synthesis of androgens that are essential for the activation of the androgen receptor. Concurrently, **YXG-158** promotes the degradation of the androgen receptor protein itself, further diminishing the cell's ability to respond to any residual androgens. This two-pronged attack is particularly effective against resistance mechanisms that involve the overexpression of the androgen receptor.

## **Overcoming Enzalutamide Resistance**

Enzalutamide resistance in prostate cancer is a complex process involving multiple signaling pathways. A primary mechanism is the reactivation of the androgen receptor, which can occur through AR gene amplification, mutations, or the expression of constitutively active AR splice variants. By degrading the AR protein, **YXG-158** can counteract these common resistance mechanisms.



Click to download full resolution via product page

**Figure 2.** Common pathways leading to enzalutamide resistance.

# **Experimental Protocols**



The following are summaries of the key experimental methodologies employed in the evaluation of **YXG-158** and comparative compounds.

# **Cell Viability Assay (MTT Assay)**

The anti-proliferative activities of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Prostate cancer cells (C4-2B and C4-2B-ENZ) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
- Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., YXG-158, enzalutamide, abiraterone, docetaxel) for a specified period (typically 72 hours).
- MTT Addition: After the treatment period, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

# **Androgen Receptor (AR) Degradation Assay (Western Blot)**

The ability of **YXG-158** to induce AR degradation was evaluated by Western blot analysis.

- Cell Lysis: Prostate cancer cells were treated with YXG-158 or a vehicle control for a
  designated time. Subsequently, the cells were lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay.



- SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane was incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
  detection system. The intensity of the AR band was compared between treated and
  untreated samples to quantify the extent of degradation.

### **CYP17A1 Inhibition Assay**

The inhibitory effect of **YXG-158** on the enzymatic activity of CYP17A1 was determined through a biochemical assay.

- Reaction Mixture: A reaction mixture containing human CYP17A1 enzyme, a fluorescent substrate, and NADPH reductase was prepared.
- Inhibitor Addition: Various concentrations of YXG-158 or a known inhibitor (like abiraterone)
   were added to the reaction mixture.
- Incubation: The reaction was initiated and incubated at 37°C for a specific time.
- Fluorescence Measurement: The enzymatic activity was quantified by measuring the fluorescence of the product formed from the metabolism of the substrate.
- IC50 Determination: The IC50 value, representing the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response data.

The promising preclinical data for **YXG-158** suggests that its dual-action mechanism warrants further investigation as a potential next-generation therapy for castration-resistant prostate cancer, particularly for patients who have developed resistance to current treatments.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Bifunctional Steroid Analog, YXG-158, as an Androgen Receptor Degrader and CYP17A1 Inhibitor for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [YXG-158: A Novel Bifunctional Agent Demonstrates Efficacy in Enzalutamide-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856618#cross-resistance-studies-with-yxg-158-and-other-prostate-cancer-therapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com